molecular formula C13H17NO2 B5087115 N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine

Cat. No.: B5087115
M. Wt: 219.28 g/mol
InChI Key: GNDSYHQIURNYFB-UHFFFAOYSA-N
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Description

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine is an organic compound that features a unique combination of functional groups, including an ethylamine, a methoxyphenoxy, and a but-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne moiety to an alkene or alkane.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-ethyl-4-(3-methoxyphenoxy)but-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-14-9-4-5-10-16-13-8-6-7-12(11-13)15-2/h6-8,11,14H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDSYHQIURNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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